molecular formula C18H19NO5S B12343966 3-(Dimethylcarbamoyl)-5-[(4-methylsulfonylphenyl)methyl]benzoic acid CAS No. 1404364-79-9

3-(Dimethylcarbamoyl)-5-[(4-methylsulfonylphenyl)methyl]benzoic acid

Cat. No.: B12343966
CAS No.: 1404364-79-9
M. Wt: 361.4 g/mol
InChI Key: UWIWKJNFTQHWCQ-UHFFFAOYSA-N
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Description

3-(Dimethylcarbamoyl)-5-[(4-methylsulfonylphenyl)methyl]benzoic acid is a benzoic acid derivative featuring a dimethylcarbamoyl group at position 3 and a 4-methylsulfonylphenylmethyl substituent at position 4. The compound’s structure combines a sulfonyl moiety and a carbamate group, which are commonly associated with enhanced bioavailability and target specificity in medicinal chemistry. Spectroscopic methods such as NMR, HRMS, and X-ray diffraction are critical for characterizing such derivatives .

Properties

CAS No.

1404364-79-9

Molecular Formula

C18H19NO5S

Molecular Weight

361.4 g/mol

IUPAC Name

3-(dimethylcarbamoyl)-5-[(4-methylsulfonylphenyl)methyl]benzoic acid

InChI

InChI=1S/C18H19NO5S/c1-19(2)17(20)14-9-13(10-15(11-14)18(21)22)8-12-4-6-16(7-5-12)25(3,23)24/h4-7,9-11H,8H2,1-3H3,(H,21,22)

InChI Key

UWIWKJNFTQHWCQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC(=CC(=C1)CC2=CC=C(C=C2)S(=O)(=O)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylcarbamoyl)-5-[(4-methylsulfonylphenyl)methyl]benzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methylsulfonylbenzyl chloride with 3-(dimethylcarbamoyl)benzoic acid under specific conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylcarbamoyl)-5-[(4-methylsulfonylphenyl)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(Dimethylcarbamoyl)-5-[(4-methylsulfonylphenyl)methyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Dimethylcarbamoyl)-5-[(4-methylsulfonylphenyl)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonyl-Containing Benzoic Acid Derivatives

Sulfonyl groups are prevalent in bioactive molecules due to their electron-withdrawing properties and ability to participate in hydrogen bonding. Key examples include:

  • 4-[(4-Bromophenyl)sulfonyl]benzoic Acid Derivatives (): These compounds feature a bromophenylsulfonyl group attached to benzoic acid. These derivatives were evaluated for unspecified biological activities .
  • Benzenesulfonamide Derivatives (): 4-[3-(4-Hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamides incorporate a pyrazoline ring and a sulfonamide group. The sulfonamide moiety (SO₂NH₂) differs from the target’s methylsulfonyl (SO₂CH₃) group, but both enhance solubility and enzyme-binding capacity.
  • [3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl]methyl Benzenesulfonate ():
    This sulfonate ester lacks the benzoic acid core but shares the benzenesulfonyl motif. Structural analysis via X-ray diffraction and DFT calculations highlights the importance of sulfonyl groups in stabilizing molecular conformations .

Carbamoyl and Sulfamoyl Derivatives

Carbamoyl (NHCO) and sulfamoyl (NHSO₂) groups modulate pharmacokinetic properties:

  • 3-(Dimethylsulfamoyl)benzoic Acid (): This compound replaces the target’s dimethylcarbamoyl with a dimethylsulfamoyl group.
  • Methyl 3-[[[(Dimethylamino)methylene]amino]sulfonyl]-5-nitro-4-phenoxybenzoate (): This nitro-substituted benzoate ester includes a sulfonyl group with a dimethylamino substituent. The nitro group enhances electrophilicity, which may influence redox-related bioactivities .

Heterocyclic Benzoic Acid Derivatives

Heterocycles enhance binding affinity to biological targets:

  • 4-((E)-{[3-Mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic Acid (): The triazole ring introduces hydrogen-bonding capabilities, while the mercapto (-SH) group provides redox activity. Such compounds are often investigated as antimicrobial or antiviral agents .
  • 3-[5-(4-Trifluoromethylphenyl)-imidazol-1-ylmethyl]benzoic Acid Methyl Ester ():
    The trifluoromethyl group improves metabolic stability and lipophilicity. This derivative’s imidazole ring could facilitate interactions with metal ions or enzymes, though its bioactivity remains unspecified .

Structural and Functional Comparison Table

Compound Class Key Substituents Structural Differences vs. Target Compound Reported Bioactivity Reference
Sulfonyl Benzoic Acids Bromophenylsulfonyl Bromine vs. methylsulfonyl Biological evaluation
Benzenesulfonamides Pyrazoline, hydroxyphenyl Sulfonamide vs. methylsulfonyl Carbonic anhydrase inhibition
Sulfonate Esters Chlorophenyl, dihydroisoxazole Benzenesulfonate ester vs. benzoic acid Structural analysis
Sulfamoyl Benzoic Acids Dimethylsulfamoyl Sulfamoyl vs. carbamoyl Not specified
Triazole Derivatives Triazole, mercapto Triazole vs. carbamoyl Not specified
Trifluoromethyl Imidazoles Trifluoromethyl, imidazole Ester vs. acid, trifluoromethyl Not specified

Biological Activity

3-(Dimethylcarbamoyl)-5-[(4-methylsulfonylphenyl)methyl]benzoic acid, with the CAS number 1404364-79-9, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C18H19NO5S
  • Molecular Weight : 361.41 g/mol
  • Structure : The compound features a benzoic acid core substituted with a dimethylcarbamoyl group and a methylsulfonylphenyl moiety.

The biological activity of 3-(dimethylcarbamoyl)-5-[(4-methylsulfonylphenyl)methyl]benzoic acid can be attributed to several mechanisms:

  • Inhibition of Signaling Pathways : Research indicates that this compound may act as an inhibitor in various signaling pathways, particularly those involved in cellular proliferation and apoptosis.
  • Anti-inflammatory Properties : The presence of the sulfonyl group suggests potential anti-inflammatory effects, which are critical in treating chronic inflammatory diseases.
  • Anticancer Activity : Preliminary studies have shown that this compound may inhibit tumor growth by interfering with specific molecular targets associated with cancer progression.

Biological Activity Data

Activity TypeMechanismReference
AnticancerInhibition of cell proliferation
Anti-inflammatoryModulation of inflammatory cytokines
Enzyme inhibitionTargeting specific kinases

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Cancer Cell Lines : A study evaluated the effects of 3-(dimethylcarbamoyl)-5-[(4-methylsulfonylphenyl)methyl]benzoic acid on various cancer cell lines. Results indicated a significant reduction in cell viability, suggesting its potential as an anticancer agent. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.
  • Inflammation Model : In an animal model of inflammation, administration of this compound led to decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), highlighting its anti-inflammatory properties.
  • Kinase Inhibition Assay : The compound was tested for its ability to inhibit specific kinases involved in cancer signaling pathways. Results showed promising inhibitory activity, warranting further investigation into its structure-activity relationship (SAR).

Research Findings

Recent research has focused on optimizing the potency and specificity of 3-(dimethylcarbamoyl)-5-[(4-methylsulfonylphenyl)methyl]benzoic acid through structural modifications. Notably, modifications to the sulfonyl group have been explored to enhance binding affinity to target proteins involved in disease processes.

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